molecular formula C16H8ClF3N4 B14193110 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine CAS No. 882984-34-1

6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B14193110
CAS No.: 882984-34-1
M. Wt: 348.71 g/mol
InChI Key: UVLUWQZPFFKNDF-UHFFFAOYSA-N
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Description

6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by the presence of a triazole ring fused with a phthalazine ring, along with a chloro and trifluoromethyl substituent. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of 6-chlorophthalazine with 2-(trifluoromethyl)phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the triazolophthalazine core. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various pharmacological effects, such as anti-inflammatory or anticancer activities. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b]thiadiazole
  • 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-c]pyrimidine
  • 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-d]oxadiazole

Uniqueness

6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific triazolophthalazine core structure, which imparts distinct chemical and pharmacological properties. The presence of both chloro and trifluoromethyl substituents further enhances its reactivity and biological activity compared to similar compounds .

Properties

CAS No.

882984-34-1

Molecular Formula

C16H8ClF3N4

Molecular Weight

348.71 g/mol

IUPAC Name

6-chloro-3-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C16H8ClF3N4/c17-13-9-5-1-2-6-10(9)14-21-22-15(24(14)23-13)11-7-3-4-8-12(11)16(18,19)20/h1-8H

InChI Key

UVLUWQZPFFKNDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3N=C2Cl)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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